molecular formula C13H19NO4S B14818053 3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide

3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide

Cat. No.: B14818053
M. Wt: 285.36 g/mol
InChI Key: UETADXAYZVWHIH-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 3-tert-butoxy-4-hydroxybenzenesulfonamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the sulfonamide group.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12-8-10(19(14,15)16)6-7-11(12)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H2,14,15,16)

InChI Key

UETADXAYZVWHIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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